4,7,10,13-Tetraoxahexadeca-1,15-diene
Overview
Description
4,7,10,13-Tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4. It is characterized by the presence of four oxygen atoms and two double bonds within a 16-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diene typically involves the reaction of triethylene glycol with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as thiols, amines, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7,10,13-Tetraoxahexadeca-1,15-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of specialty chemicals, adhesives, and coatings
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxahexadeca-1,15-diene involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The presence of multiple ether linkages and double bonds enables the compound to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,7,10,13-Tetraoxahexadeca-1,15-diyne: This compound is similar in structure but contains triple bonds instead of double bonds.
Triethylene glycol diallyl ether: A simpler compound with fewer ether linkages and no additional functional groups.
Uniqueness
4,7,10,13-Tetraoxahexadeca-1,15-diene is unique due to its combination of multiple ether linkages and double bonds, which provides it with distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
3-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-4H,1-2,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNANDAGSVPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446884 | |
Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90736-68-8 | |
Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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